2-Methyl-2-(3-methylphenoxy)propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-(3-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURFMLIOSFSAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201706 | |
| Record name | Propionic acid, 2-methyl-2-(m-tolyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53498-64-9 | |
| Record name | Propionic acid, 2-methyl-2-(m-tolyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-methyl-2-(m-tolyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(3-methylphenoxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion displaces the bromide ion from the bromoalkane, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-2-(3-methylphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Positional Isomers
The positional arrangement of substituents on the phenyl ring significantly impacts molecular geometry and interactions:
Key Insight: The 3-methylphenoxy isomer exhibits bent geometry (dihedral angle ~75° between phenyl and ester planes), while 4-methylphenoxy derivatives may adopt more planar configurations due to reduced steric effects .
Substituent Electronic Effects
Electron-withdrawing (EWG) and electron-donating (EDG) groups influence acidity and reactivity:
Key Insight: The 3-methylphenoxy group in the target compound (EDG) results in a moderate pKa (~4.0–4.5), making it less acidic than trifluoromethyl or nitro derivatives but more acidic than methoxy-substituted analogs .
Chain Length and Backbone Modifications
Varying the carboxylic acid chain length alters molecular weight and steric effects:
Key Insight: The propanoic acid backbone in the target compound balances steric bulk and solubility, whereas longer chains (e.g., butanoic acid) may improve bioavailability in drug design .
Antimicrobial Activity
Derivatives of 2-methyl-2-phenoxypropanoic acid exhibit antimicrobial properties:
Pharmaceutical Potential
- Methoxy-Substituted Analogs : Used in intermediates for antihypertensive or anti-inflammatory agents due to improved solubility .
- Quinolinyl Derivatives (e.g., CAS 1220027-88-2): Investigated for anticancer activity via kinase inhibition .
Physicochemical Properties
Biological Activity
2-Methyl-2-(3-methylphenoxy)propanoic acid is a compound of significant interest in both agricultural and medicinal chemistry due to its biological activity. This article synthesizes research findings, case studies, and relevant data to provide a comprehensive overview of its biological effects.
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- Structural Characteristics : The compound features a propanoic acid backbone with a methyl and a 3-methylphenoxy group, contributing to its herbicidal and potential therapeutic activities.
Biological Activity Overview
The biological activity of this compound includes:
- Herbicidal Properties : The compound acts as a herbicide by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of other phenoxy herbicides, which are widely used in agriculture.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of bioactive molecules for therapeutic applications.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could position this compound as a drug candidate for inflammatory diseases.
The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. By acting as a ligand, it can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
Herbicidal Efficacy
A study on the efficacy of this compound as a herbicide demonstrated its effectiveness against several weed species commonly found in agricultural settings. The compound was shown to induce rapid growth responses in susceptible plants, leading to their eventual death within weeks of application.
Antimicrobial Studies
Research published in the Applied and Environmental Microbiology journal evaluated the antimicrobial properties of various phenoxy acids, including this compound. Results indicated that this compound exhibited significant inhibition against specific bacterial strains, suggesting its potential use as an antimicrobial agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| Herbicidal Activity | Effective against various weed species |
| Antimicrobial Activity | Inhibitory effects on certain bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
